molecular formula C6H10Br2O2 B3056223 Acetic acid, dibromo, 1,1-dimethylethyl ester CAS No. 69713-21-9

Acetic acid, dibromo, 1,1-dimethylethyl ester

Cat. No.: B3056223
CAS No.: 69713-21-9
M. Wt: 273.95 g/mol
InChI Key: WVNZGIJOOOHIPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

tert-butyl 2,2-dibromoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Br2O2/c1-6(2,3)10-5(9)4(7)8/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNZGIJOOOHIPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424116
Record name Acetic acid, dibromo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69713-21-9
Record name Acetic acid, dibromo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Acetic acid, dibromo, 1,1-dimethylethyl ester, commonly referred to as dibromo-acetic acid ester, is a chemical compound with potential biological activities that have garnered attention in various fields of research. This article examines its biological activity, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 69713-21-9
  • Molecular Formula : C6H10Br2O2
  • Molecular Weight : 251.95 g/mol

The biological activity of dibromo-acetic acid ester is primarily attributed to its ability to interact with various molecular targets. The presence of bromine atoms enhances its reactivity and potential for biological interaction. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
  • Antimicrobial Activity : Its structural properties allow it to disrupt microbial membranes, leading to cell lysis.
  • Antioxidant Properties : The compound may scavenge free radicals, reducing oxidative stress in cells.

Biological Activity Overview

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntioxidantScavenges free radicals and reduces oxidative stress
Enzyme InhibitionInhibits specific metabolic enzymes

1. Antimicrobial Efficacy

A study evaluated the antimicrobial properties of dibromo-acetic acid ester against various bacterial strains. Results indicated significant inhibitory effects on both Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections.

2. Antioxidant Activity

Research demonstrated that dibromo-acetic acid ester exhibited strong antioxidant activity in vitro. The compound effectively reduced lipid peroxidation in cell membranes, highlighting its protective role against oxidative damage.

3. Enzyme Interaction Studies

In a biochemical assay, dibromo-acetic acid ester was shown to inhibit the activity of certain enzymes involved in the Krebs cycle. This inhibition led to altered metabolic profiles in treated cells, indicating its potential as a metabolic modulator.

Research Findings

Recent investigations into the biological activity of dibromo-acetic acid ester have revealed its multifaceted roles:

  • Microbial Resistance : The compound has been noted for its ability to combat drug-resistant strains of bacteria.
  • Cancer Research : Preliminary studies suggest that it may have anticancer properties by inducing apoptosis in cancer cells.
  • Environmental Applications : Its efficacy in degrading pollutants has been explored, showcasing its potential in environmental remediation efforts.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

  • Tert-butyl dibromoacetate is primarily used as an intermediate in organic synthesis. It acts as a bromoalkylating agent, facilitating the introduction of bromine into other organic molecules. This property is particularly useful for creating new carbon-carbon bonds in complex organic structures .

2. Bromoalkylation Reactions:

  • The compound can participate in bromoalkylation reactions, where it donates a bromoethyl group to phenolic compounds. For example:
    C6H5OH+(CH3)3CCOOCH2Br2C6H5OBr+(CH3)3CCOOH+HBr\text{C}_6\text{H}_5\text{OH}+(\text{CH}_3)_3\text{C}-\text{COOCH}_2\text{Br}_2\rightarrow \text{C}_6\text{H}_5\text{OBr}+(\text{CH}_3)_3\text{C}-\text{COOH}+\text{HBr}
  • In this reaction, phenol reacts with tert-butyl dibromoacetate to form bromophenyl ether and tert-butyl acetic acid.

3. Synthesis of Pharmaceuticals:

  • The compound serves as a precursor in the synthesis of various pharmaceuticals. Its reactivity allows for modifications that lead to biologically active compounds. For instance, it can be used to synthesize brominated derivatives of known drugs, potentially enhancing their efficacy or altering their pharmacokinetics .

4. Chemical Modifications:

  • Tert-butyl dibromoacetate can undergo further chemical modifications to create derivatives with tailored properties for specific applications in materials science and polymer chemistry. These derivatives may exhibit unique physical and chemical properties beneficial for various industrial applications .

Case Studies

Case Study Application Findings
Bromoalkylation of Phenols Used as a bromoalkylating agentSuccessful formation of bromophenyl ethers with high yields.
Pharmaceutical Synthesis Precursor for drug developmentEnhanced activity of synthesized compounds compared to non-brominated analogs .
Material Science Applications Modification of polymersImproved thermal stability and chemical resistance of polymeric materials .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Acetic acid, bromo-, 1,1-dimethylethyl ester
  • Synonyms: tert-Butyl bromoacetate, t-Butyl bromoacetate
  • CAS Registry Number : 5292-43-3
  • Molecular Formula : C₆H₁₁BrO₂
  • Molecular Weight : 195.054 g/mol
  • Structure: Bromoacetic acid esterified with tert-butanol, with the bromine atom on the α-carbon of the acetyl group .

Structural and Functional Analogues

Table 1: Key Properties of tert-Butyl Esters
Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituent Key Applications/Reactivity
Acetic acid, bromo-, 1,1-dimethylethyl ester 5292-43-3 C₆H₁₁BrO₂ 195.054 Bromo (α-C) Pharmaceuticals, agrochemicals
Acetic acid, 1,1-dimethylethyl ester (tert-Butyl acetate) 540-88-5 C₆H₁₂O₂ 116.16 None Solvent, organic synthesis
Acetic acid, chloro-, 1,1-dimethylethyl ester (tert-Butyl chloroacetate) 107-59-5 C₆H₁₁ClO₂ 150.602 Chloro (α-C) Intermediate for sensors, crown ethers
Acetic acid, tribromo-, 1,1-dimethylethyl ester* 73-293-6 Not specified† 155.340† Tribromo Limited data; potential specialty uses

Note:

  • †Molecular weight in (155.34 g/mol) conflicts with expected values for a tribromo derivative. The formula is likely incorrect in the source.

Detailed Comparative Analysis

Reactivity
  • tert-Butyl Bromoacetate: Bromine’s polarizability and leaving-group ability make it more reactive than chloro or non-halogenated analogues. It participates efficiently in alkylation and nucleophilic substitution reactions .
  • tert-Butyl Chloroacetate : Less reactive than bromoacetate due to chlorine’s lower leaving-group tendency but more reactive than the parent acetate .
  • tert-Butyl Acetate: Non-halogenated; primarily used as a solvent due to its low reactivity and high volatility (boiling point: 96°C) .

Preparation Methods

Reaction Mechanism and Conditions

The general reaction can be represented as:
$$
\text{Br}2\text{CHCOOH} + (\text{CH}3)3\text{COH} \xrightarrow{\text{H}^+} \text{Br}2\text{CHCOO}(\text{CH}3)3 + \text{H}_2\text{O}
$$

Key parameters include:

  • Catalyst : Strong acidic resins such as Amberlyst 15 or perfluorosulfonic acid resin (e.g., Nafion).
  • Temperature : Moderately low temperatures (10–15°C) to minimize side reactions like elimination or oligomerization of isobutylene.
  • Solvent : Tetrahydrofuran (THF) or similar polar aprotic solvents to enhance reactant miscibility.

A scaled-up procedure from patent CN106380398 (adapted for dibromoacetic acid) reported a 97.6% yield for tert-butyl bromoacetate using bromoacetic acid, isobutylene, and a perfluorosulfonic acid resin. By analogy, substituting bromoacetic acid with dibromoacetic acid under identical conditions could yield tert-butyl dibromoacetate, though reaction kinetics may vary due to increased steric and electronic effects from the second bromine atom.

Catalytic Approaches Using Isobutylene

An alternative method employs gaseous isobutylene as the tert-butyl donor, reacting with dibromoacetic acid in the presence of a solid acid catalyst. This gas-liquid phase reaction avoids the use of tert-butanol and simplifies product isolation.

Optimized Protocol (Inferred from tert-Butyl Bromoacetate Synthesis)

  • Reactants :
    • Dibromoacetic acid (1.0 mol)
    • Isobutylene gas (1.4 mol)
    • Catalyst: Perfluorosulfonic acid resin (12% w/w relative to acid).
  • Conditions :
    • Solvent: THF (400 L per 139 kg of acid).
    • Temperature: 10–15°C.
    • Duration: 5 hours.

The reaction mixture is filtered to recover the catalyst, followed by fractional distillation under reduced pressure to isolate the product. The distillate is typically collected at 160–165°C, yielding >99% purity.

Purification and Isolation Techniques

Crude tert-butyl dibromoacetate often contains residual dibromoacetic acid, tert-butanol, and solvent byproducts. Purification methods include:

Stepwise Purification Protocol

  • Washing : The crude ester is dissolved in diethyl ether and washed with ice-cold 10% aqueous K$$2$$CO$$3$$ to remove unreacted acid.
  • Drying : The organic layer is dried over anhydrous CaCl$$2$$ or MgSO$$4$$.
  • Distillation : Fractional distillation under vacuum using a Vigreux column yields high-purity product.

Typical impurities and their boiling points:

Compound Boiling Point (°C) Concentration in Crude Product
Dibromoacetic acid 245–250 <5%
tert-Butanol 82–83 1–4%
Diisobutylene 101–104 1.5–4.5%

Analytical Characterization

Gas Chromatography (GC)

As per NIST data, tert-butyl dibromoacetate exhibits a retention index (RI) of 1564 on an OV-351 polar column with a temperature ramp of 6°C/min.

Nuclear Magnetic Resonance (NMR)

Hypothetical $$^1$$H NMR (CDCl$$_3$$):

  • δ 1.48 ppm (s, 9H, tert-butyl CH$$_3$$)
  • δ 3.92 ppm (s, 2H, CH$$2$$Br$$2$$)

Hypothetical $$^{13}$$C NMR:

  • δ 27.1 ppm (tert-butyl C)
  • δ 82.3 ppm (quaternary C-O)
  • δ 166.5 ppm (carbonyl C)

Q & A

Q. What synthetic methodologies are recommended for preparing acetic acid, dibromo, 1,1-dimethylethyl ester with high purity?

  • Methodological Answer : The compound can be synthesized via acid-catalyzed esterification. React dibromoacetic acid (Br₂CHCOOH) with tert-butanol [(CH₃)₃COH] using concentrated sulfuric acid (H₂SO₄) as a catalyst. Reflux the mixture under anhydrous conditions, followed by neutralization, extraction with diethyl ether, and purification via fractional distillation. Confirm purity using gas chromatography (GC) with flame ionization detection (FID) .

Q. How can researchers unambiguously characterize the structure of this compound?

  • Methodological Answer : Combine spectroscopic techniques:
  • ¹H NMR : Identify tert-butyl protons [(CH₃)₃C–] as a singlet near δ 1.2 ppm and the acetate methylene (Br₂CH–) as a singlet near δ 5.0 ppm.
  • ¹³C NMR : The carbonyl (C=O) resonance appears near δ 170 ppm, with tert-butyl carbons at δ 27–30 ppm.
  • GC-MS : Compare the fragmentation pattern with NIST reference data for tert-butyl esters .
  • IR Spectroscopy : Confirm ester C=O stretching at ~1740 cm⁻¹ and C–Br vibrations at 500–600 cm⁻¹ .

Q. What solvent systems are optimal for chromatographic analysis of this ester?

  • Methodological Answer : Use non-polar solvents (e.g., hexane or ethyl acetate) for GC analysis due to the compound’s low water solubility. For HPLC, employ a C18 column with acetonitrile/water (70:30 v/v) as the mobile phase. Adjust pH to 3–5 with acetic acid to minimize hydrolysis during analysis .

Advanced Research Questions

Q. How can kinetic studies elucidate the hydrolysis mechanisms of this ester under varying pH conditions?

  • Methodological Answer : Conduct accelerated degradation experiments:
  • Prepare buffered solutions (pH 1–13) and incubate the ester at 25–60°C.
  • Monitor hydrolysis via HPLC or UV-Vis spectroscopy (λ = 210–220 nm for ester bond cleavage).
  • Calculate rate constants (k) and activation energy (Eₐ) using the Arrhenius equation.
  • Advanced: Use deuterated solvents (D₂O) and ¹⁸O-labeling to track nucleophilic attack pathways .

Q. What computational approaches predict the environmental persistence or toxicity of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize the molecular geometry and calculate bond dissociation energies (BDEs) to assess stability.
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., esterases) or environmental matrices (e.g., soil organic matter).
  • QSAR Models : Use software like EPI Suite to estimate biodegradation half-lives or ECOSAR for ecotoxicity .

Q. How do steric and electronic effects influence the reactivity of the tert-butyl group in this ester?

  • Methodological Answer :
  • Steric Effects : Compare reaction rates with smaller esters (e.g., methyl or ethyl) in nucleophilic substitution reactions (e.g., SN2). Use kinetic isotope effects (KIEs) to probe transition states.
  • Electronic Effects : Analyze substituent effects via Hammett plots using para-substituted dibromoacetic acid derivatives.
  • Spectroscopic Probes : Monitor tert-butyl rotational barriers using variable-temperature NMR .

Data Contradictions and Validation

  • CAS Registry Conflicts : erroneously associates "Acetic acid, 1,1-dimethylethyl ester" with carbon tetrachloride (CAS 56-23-5). Cross-validate with NIST (CAS 540-88-5) and TCI America data to ensure accuracy .
  • Analytical Discrepancies : GC-MS retention indices for tert-butyl esters () may differ for the dibromo derivative due to increased molecular weight. Calibrate with authentic standards .

Safety and Handling

  • Storage : Store in amber glass under inert gas (N₂/Ar) at 4°C to prevent photolytic or oxidative degradation.
  • Exposure Mitigation : Use fume hoods and PPE (nitrile gloves, goggles) due to potential lachrymatory effects from brominated compounds. Monitor airborne levels with OSHA Method 1007 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetic acid, dibromo, 1,1-dimethylethyl ester
Reactant of Route 2
Reactant of Route 2
Acetic acid, dibromo, 1,1-dimethylethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.